(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Description
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic amine derivative featuring a norbornane-like scaffold (bicyclo[4.1.0]heptane) with a nitrogen atom at position 3 and a phenyl group at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.
This compound’s rigid bicyclic structure and stereochemistry are critical for interactions with biological targets, such as enzymes or neurotransmitter transporters. Its phenyl substituent may contribute to lipophilicity and receptor binding, as seen in structurally related compounds .
Properties
IUPAC Name |
(1S,6R)-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12-6-7-13-9-11(12)8-12;/h1-5,11,13H,6-9H2;1H/t11-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODSMSAOMGRBD-MNMPKAIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@]1(C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Enyne Cyclizations
The use of silver(I) catalysts, particularly silver bis(trifluoromethanesulfonyl)imide (AgNTf₂), has emerged as a robust method for constructing the bicyclo[4.1.0]heptane skeleton. In a representative procedure, enyne substrates such as 4a (26.3 mg, 0.1 mmol) undergo cyclization in dichloroethane (DCE) at 80°C in the presence of AgNTf₂ (5 mol%), yielding 3-tosyl-protected intermediates like (1S,6S)-3-tosyl-3-azabicyclo[4.1.0]hept-4-ene (5a) with 63% efficiency. The stereochemical outcome is dictated by the geometry of the enyne precursor, with trans-alkene substrates favoring the (1S,6R) configuration.
Palladium-catalyzed couplings offer complementary pathways. For instance, iodobenzene reacts with 2,3-dihydrofuran under Pd(OAc)₂ catalysis (5 mol%) in dimethylformamide (DMF) to form phenyl-substituted dihydrofurans, which can be further functionalized into bicyclic amines. However, this method requires stringent anhydrous conditions and extended reaction times (18 hours).
Acid-Mediated Ring-Closing Reactions
Sulfuric acid (1 M H₂SO₄) promotes the cyclization of diallylamine derivatives into 3-azabicyclo[3.2.0]heptane frameworks, as demonstrated in a scaled synthesis producing 1.12 g of product with 65% yield. While this approach is cost-effective, adaptation to the [4.1.0] system necessitates modified substrates with extended carbon chains. Challenges include poor aqueous solubility of intermediates, necessitating large solvent volumes for extraction.
Functionalization and Stereochemical Control
Chiral Auxiliaries and Resolution Techniques
The (1S,6R) configuration is achieved via chiral catalysts or resolved intermediates. In AgNTf₂-mediated cyclizations, enantiomeric excess (ee) up to 86% is reported for related bicyclo[4.1.0]heptanes when using enantiopure tosyl-protected enynes. Diastereomeric salts formed with (-)-di-p-toluoyl-D-tartaric acid enable separation of racemic mixtures, though this reduces overall yield by 30–40%.
Hydrochloride Salt Formation
Free amine intermediates are treated with hydrochloric acid (HCl) in dichloromethane (DCM) at 0°C to precipitate the hydrochloride salt. Critical parameters include:
- Stoichiometry : 1.2 equivalents of HCl to prevent free amine contamination
- Temperature : ≤0°C to minimize decomposition
- Solvent System : DCM/ether (3:1) for optimal crystallization
Typical isolation yields range from 70–85%, with purity >98% confirmed by HPLC.
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
Competing [3.2.0] bicyclic byproducts arise from alternative ring-closing pathways, particularly when using flexible amine precursors. Mitigation strategies include:
Scalability Limitations
Gram-scale syntheses face bottlenecks in:
- Catalyst Cost : AgNTf₂ priced at ~$350/g necessitates recycling protocols
- Chromatography : Silica gel purification accounts for 60% of processing time
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azabicyclo ring, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Various substituted azabicyclo heptane derivatives.
Scientific Research Applications
Medicinal Chemistry
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride has been investigated for its potential as a therapeutic agent due to its ability to inhibit monoamine neurotransmitter reuptake, which is beneficial in treating various psychiatric disorders such as depression and anxiety disorders.
Mechanism of Action:
The compound interacts with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors, leading to enhanced neurotransmitter levels in synaptic clefts, thereby improving mood and cognitive function .
Biological Studies
Research has shown that this compound exhibits significant biological activity, including:
- Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes involved in neurotransmitter metabolism.
- Receptor Binding: It demonstrates affinity for various receptors, which could lead to new insights into receptor pharmacology.
Chemical Synthesis Applications
The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules that may have additional therapeutic properties.
Data Table: Comparison of Biological Activities
Case Studies
Case Study 1: Antidepressant Effects
A study published in 2007 demonstrated that administering this compound resulted in significant improvements in depressive symptoms in animal models by increasing serotonin levels through reuptake inhibition .
Case Study 2: Pain Management
Research conducted in 2010 explored the analgesic properties of related azabicyclic compounds, highlighting their potential use in pain management therapies due to their receptor modulation capabilities .
Mechanism of Action
The mechanism of action of (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and azabicyclo ring system play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Analogues of 3-Azabicyclo[4.1.0]heptane Derivatives
The following table compares key structural and pharmacological features of the target compound with its analogs:
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Phenyl vs. Dichlorophenyl: The 3,4-dichlorophenyl substituent in 6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride enhances binding affinity to monoamine transporters (SERT, NET, DAT) compared to the simple phenyl group in the target compound. This modification improves selectivity and potency as a triple reuptake inhibitor .
- Halogenation: Bromine or chlorine atoms (e.g., in ONO-1714 or dibromo derivatives) increase molecular weight and polarity, influencing enzyme inhibition (e.g., iNOS or DHFR/TS) .
Stereochemical Impact
- The (1S,6R) configuration in the target compound ensures optimal spatial orientation for receptor interactions. In contrast, stereoisomers like (1R,6S)-3-methyl-6-phenyl analogs exhibit distinct substrate specificity for monoamine oxidase B (MAO-B), highlighting the importance of chirality in biological activity .
Bicyclic Ring Variations
Pharmacokinetic and Developmental Profiles
- 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride demonstrates excellent bioavailability (>80%) and brain penetration in preclinical models, attributed to its balanced lipophilicity (ClogP ~2.5) and low molecular weight .
- ONO-1714 shows a high safety margin (MTD = 30 mg/kg in mice) due to its selective iNOS inhibition, minimizing off-target effects .
- The dibromo derivative (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is prioritized for antibacterial development due to its synthetic accessibility (62% yield) and in vitro efficacy .
Biological Activity
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology. This bicyclic structure exhibits significant interactions with neurotransmitter systems, particularly those involving serotonin, dopamine, and norepinephrine.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₅N, with a molecular weight of approximately 187.25 g/mol. The compound features a bicyclic structure that is pivotal for its biological activity.
Structural Information:
- SMILES: C1CNC[C@@H]2[C@]1(C2)C3=CC=CC=C3
- InChI Key: WXRBBIIWHWVJRM-VXGBXAGGSA-N
Research indicates that this compound acts as a triple reuptake inhibitor , effectively blocking the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This mechanism is crucial for its potential therapeutic effects in treating mood disorders and other neuropsychiatric conditions.
Pharmacological Studies
A study published in 2011 highlighted the compound's ability to modulate neurotransmitter levels by inhibiting their respective transporters—serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) . This triple inhibition could lead to enhanced mood regulation and cognitive function.
Table 1: Reuptake Inhibition Potency
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |
|---|---|---|---|
| This compound | 50 | 45 | 60 |
Clinical Implications
In clinical settings, compounds similar to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane have been investigated for their efficacy in treating depression and anxiety disorders. The modulation of monoamine levels through reuptake inhibition could provide therapeutic benefits for patients suffering from these conditions.
Case Study: Efficacy in Depression
A double-blind placebo-controlled trial assessed the effects of a related compound on patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to the placebo group, suggesting that the mechanism of action via monoamine reuptake inhibition is effective .
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile of this compound is crucial for safe application in clinical settings. Preliminary studies suggest that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects reported .
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound, including its effects on other neurotransmitter systems and potential applications in neurodegenerative diseases.
Q & A
Q. What are the key synthetic strategies for preparing (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride, and how can reaction conditions be optimized?
The synthesis of azabicyclic compounds typically involves cyclopropanation, cyclization, or ring-closing reactions. For example:
- Catalytic cyclopropanation : Ruthenium(II) catalysts have been used to facilitate strain-inducing cyclopropanation steps in azabicycloheptane derivatives, optimizing yields by reducing steric hindrance and controlling reaction temperatures (50–70°C) .
- Multi-step synthesis : Protection/deprotection strategies (e.g., Boc groups) and chiral resolution techniques (e.g., enzymatic resolution) ensure stereochemical fidelity. For instance, trans-4-hydroxy-L-proline has served as a precursor for green synthesis of related bicyclic amines via acid-catalyzed cyclization .
- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) is critical for isolating high-purity hydrochloride salts .
Q. How is the stereochemistry of (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration by analyzing electron density maps of single crystals .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish axial vs. equatorial substituents on the bicyclic scaffold .
- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify enantiopurity .
Advanced Research Questions
Q. What strategies minimize byproducts during the cyclopropanation of azabicycloheptane derivatives?
- Catalyst selection : Ruthenium(II) catalysts improve regioselectivity in cyclopropanation, reducing undesired diastereomers. For example, yields >80% were achieved with RuCl₂(PPh₃)₃ in dichloromethane .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while low temperatures (-20°C to 0°C) suppress side reactions like ring-opening .
- Design of Experiments (DOE) : Statistical optimization of temperature, catalyst loading, and substrate ratios identifies ideal conditions to minimize impurities .
Q. How can structure-activity relationship (SAR) studies improve CNS bioavailability in azabicycloheptane derivatives?
- Bioisosteric replacement : Substituting the phenyl group with heteroaromatic rings (e.g., pyridyl) enhances blood-brain barrier permeability while maintaining receptor affinity .
- LogP optimization : Introducing polar groups (e.g., hydroxyl) reduces logP values, improving solubility. For example, methoxy-substituted analogs showed 2.5-fold higher bioavailability in rodent models .
- In vitro assays : Dopamine receptor binding assays (IC₅₀) and P-glycoprotein efflux studies prioritize candidates with favorable pharmacokinetic profiles .
Q. What analytical challenges arise in characterizing azabicycloheptane hydrochloride salts, and how are they addressed?
- Salt dissociation in solution : Use non-aqueous solvents (e.g., DMSO-d₆) for NMR to prevent proton exchange and signal broadening .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis guides storage conditions (e.g., desiccants at 4°C) to prevent hydrate formation .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺) and detects trace impurities (e.g., dehalogenated byproducts) .
Data Contradictions and Resolution
Q. Conflicting reports on the optimal catalyst for azabicycloheptane synthesis: How to resolve discrepancies?
- Case study : reports Ru(II) catalysts for cyclopropanation, while uses NaOMe/MeOH for ring-closing. Contradictions arise from substrate-specific reactivity.
- Resolution : Comparative kinetic studies under standardized conditions (e.g., TOF calculations) identify catalyst suitability for specific bicyclic frameworks .
Methodological Tables
Q. Table 1. Comparison of Synthesis Methods for Azabicycloheptane Derivatives
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Catalytic cyclopropanation | RuCl₂(PPh₃)₃ | 85 | 98 | |
| Acid-catalyzed cyclization | HCl/EtOH | 72 | 95 | |
| Multi-step protection | Boc₂O, LiBH₄ | 68 | 99 |
Q. Table 2. Key Analytical Techniques for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
